molecular formula C14H16O3 B2600399 2-Benzyl-4-oxo-cyclohexanecarboxylic acid CAS No. 418797-33-8

2-Benzyl-4-oxo-cyclohexanecarboxylic acid

Cat. No.: B2600399
CAS No.: 418797-33-8
M. Wt: 232.279
InChI Key: LCVCSJWXLZGDMI-UHFFFAOYSA-N
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Description

“2-Benzyl-4-oxo-cyclohexanecarboxylic acid” is a biochemical compound with the molecular formula C14H16O3 and a molecular weight of 232.28 . It is used for proteomics research .


Synthesis Analysis

The synthesis of related compounds involves the use of pimelic acid, toluene, and allyl alcohol . A specific synthesis process for “this compound” was not found in the available resources.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: C1CC(=O)CC(C1C(=O)O)CC2=CC=CC=C2 .

Scientific Research Applications

Catalytic Activities

Copper(ii) metal-organic frameworks synthesized from flexible bifunctionalised terpyridine species have shown efficiency in catalyzing the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, offering a promising approach for alkane hydrocarboxylation to carboxylic acid in an ionic liquid under mild conditions. This advancement illustrates the potential of these frameworks in catalytic processes related to carboxylic acids (Paul et al., 2016).

Conformational Analysis and Structural Assignments

The structures and conformational assignments of various isomers of cyclohexanecarboxylic acid derivatives were elucidated through NMR spectroscopy, offering insights into their intramolecular hydrogen bonding and dynamic equilibrium between bonded and non-bonded forms. This research aids in understanding the molecular behavior of these compounds in solution (Klika et al., 2000).

Photoinduced Carboxylation Reactions

The development of a photoinduced carboxylation reaction for benzylic and aliphatic C-H bonds with CO2, which allows direct conversion from hydrocarbons to corresponding carboxylic acids, provides a novel approach for carbon-carbon bond formation and functionalization of hydrocarbons (Ishida et al., 2019).

Coordination Chemistry and Material Science Applications

The coordination chemistry of cyclohexanepolycarboxylic acids, explored for applications in material science, particularly as magnetic materials, offers insights into the potential use of these compounds in the development of new materials with specific magnetic properties (Lin & Tong, 2011).

Safety and Hazards

The safety and hazards associated with “2-Benzyl-4-oxo-cyclohexanecarboxylic acid” are not specified in the available resources .

Properties

IUPAC Name

2-benzyl-4-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-12-6-7-13(14(16)17)11(9-12)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVCSJWXLZGDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC(C1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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